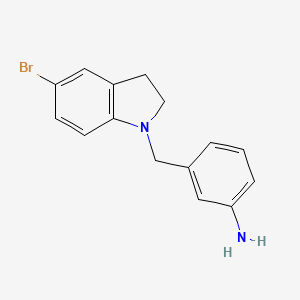

3-((5-Bromoindolin-1-yl)methyl)aniline

Description

Properties

Molecular Formula |

C15H15BrN2 |

|---|---|

Molecular Weight |

303.20 g/mol |

IUPAC Name |

3-[(5-bromo-2,3-dihydroindol-1-yl)methyl]aniline |

InChI |

InChI=1S/C15H15BrN2/c16-13-4-5-15-12(9-13)6-7-18(15)10-11-2-1-3-14(17)8-11/h1-5,8-9H,6-7,10,17H2 |

InChI Key |

XIWJJFZDACRULV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)Br)CC3=CC(=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromoindolin-1-yl)methyl)aniline typically involves the bromination of indole followed by a series of reactions to introduce the aniline group. One common method includes the electrophilic bromination of indole using bromine in a solvent mixture of anhydrous dichloromethane and methanol . The resulting 5-bromoindole is then subjected to further reactions to attach the aniline group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification processes to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromoindolin-1-yl)methyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the brominated indole to its corresponding amine.

Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-((5-Bromoindolin-1-yl)methyl)aniline has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent

Medicine: Investigated for its role in developing new therapeutic agents for various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-((5-Bromoindolin-1-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The brominated indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells, antiviral effects, and antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Diversity : Pyrazole () and imidazopyridine () introduce distinct electronic and steric profiles compared to indoline.

- Substituent Effects : The trifluoromethyl group in enhances lipophilicity and metabolic stability, while sulfonyl groups () improve solubility as hydrochloride salts.

Physicochemical Properties

Key Observations :

Key Observations :

Key Observations :

- Bromine and fluorine substituents enhance target binding in bioactive molecules.

- Indoline and imidazopyridine cores are privileged structures in drug discovery.

Q & A

Q. What are the common synthetic routes for preparing 3-((5-Bromoindolin-1-yl)methyl)aniline?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated indoline derivatives can react with chloromethyl aniline intermediates under basic conditions, where the indoline nitrogen attacks the electrophilic carbon of the chloromethyl group . Purification often employs techniques like column chromatography or crystallization to isolate the product .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and molecular connectivity via chemical shifts and coupling patterns.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade compounds) .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

Q. What are the preliminary steps to evaluate its biological activity?

Initial screening involves:

- Enzyme inhibition assays : Testing interactions with target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.

- Cell viability assays : Assessing cytotoxicity via MTT or resazurin-based protocols .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Strategies include:

- Continuous flow reactors : To enhance mixing and heat transfer, improving reproducibility and yield .

- Catalyst screening : Transition-metal catalysts (e.g., Pd, Cu) may accelerate coupling reactions, while bases like K₂CO₃ can optimize substitution efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) often improve solubility and reaction kinetics .

Q. What advanced techniques resolve contradictions in crystallographic data?

- Single-crystal X-ray diffraction (SC-XRD) : Using software like SHELX for refinement and disorder modeling .

- Powder XRD : To identify polymorphic forms if single crystals are unavailable .

- DFT calculations : To cross-validate bond lengths and angles with experimental data .

Q. How can computational models predict its pharmacokinetic properties?

- Quantitative Structure-Activity Relationship (QSAR) : Correlates structural descriptors (e.g., logP, polar surface area) with bioavailability or toxicity .

- Molecular docking : Simulates binding affinities to biological targets (e.g., receptors) using software like AutoDock Vina .

Q. What methodologies address conflicting biological activity reports?

- Dose-response studies : Establish EC₅₀/IC₅₀ values to clarify potency discrepancies.

- Off-target screening : Use proteome-wide assays (e.g., kinase profiling panels) to identify unintended interactions .

- Metabolic stability assays : Liver microsome studies to rule out rapid degradation as a cause of false negatives .

Methodological Challenges and Solutions

Q. How to handle solubility issues in biological assays?

- Co-solvents : DMSO (≤0.1% final concentration) or cyclodextrin-based formulations improve aqueous solubility without cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility temporarily .

Q. What strategies validate synthetic intermediates with complex stereochemistry?

- Chiral HPLC : Separates enantiomers using cellulose-based columns.

- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental and simulated spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.